molecular formula C8H8N2O2S B1363403 4-(Methanesulfonylamino)benzonitrile CAS No. 36268-67-4

4-(Methanesulfonylamino)benzonitrile

Cat. No. B1363403
Key on ui cas rn: 36268-67-4
M. Wt: 196.23 g/mol
InChI Key: BRDHOCVMWSXEHI-UHFFFAOYSA-N
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Patent
US05051423

Procedure details

Dissolve 50.3 g (0.426 mol) 4-aminobenzonitrile in 250 mL CH2Cl2with 36 mL (0.445 mol) pyridine. Chill the solution with an ice/MeOH bath and add 34 mL (0.42 mol) methanesulfonyl chloride dropwise, maintaining the reaction temperature below 0° C. Stir the reaction mixture under N2 for 20 h at ambient temperature. After this time, filter thereaction mixture and extract with 3×250 mL 1 N NaOH. Acidify the aqueous layer with concentrated HCl to pH=7. Filter the precipitate to provide the title compound.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.N1C=CC=CC=1.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
36 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture under N2 for 20 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Chill the solution with an ice/MeOH bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 0° C
FILTRATION
Type
FILTRATION
Details
After this time, filter
EXTRACTION
Type
EXTRACTION
Details
mixture and extract with 3×250 mL 1 N NaOH
FILTRATION
Type
FILTRATION
Details
Filter the precipitate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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